Cas no 2904-63-4 (N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride)
N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride Chemical and Physical Properties
Names and Identifiers
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- N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride
- (1Z)-N-hydroxy-2,4,6-trimethylbenzenecarboximidoyl chloride
- Benzenecarboximidoyl chloride, N-hydroxy-2,4,6-trimethyl-
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N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019142957-1g |
N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride |
2904-63-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Crysdot LLC | CD12088022-5g |
N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride |
2904-63-4 | 95+% | 5g |
$823 | 2024-07-24 |
N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride
N-Hydroxy-2,4,6-Trimethylbenzimidoyl Chloride: A Comprehensive Overview
N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride is a compound with the CAS number 2904-63-4. This compound is a derivative of benzimidazole, a heterocyclic aromatic compound with two nitrogen atoms in the ring. The presence of hydroxyl and chlorine groups in its structure makes it a versatile molecule with potential applications in various fields. In recent years, researchers have explored its properties and functionalities, leading to new insights into its chemistry and utility.
The benzimidazole core of this compound is known for its stability and ability to form hydrogen bonds, which are crucial for its reactivity. The hydroxyl group attached to the nitrogen atom introduces additional functionality, enabling participation in various chemical reactions. The chlorine atom serves as a leaving group, making the compound suitable for substitution reactions. These features make N-hydroxy-2,4,6-trimethylbenzimidoyl chloride a valuable intermediate in organic synthesis.
Recent studies have highlighted the role of N-hydroxy-2,4,6-trimethylbenzimidoyl chloride in medicinal chemistry. Its ability to act as a bioisostere has been explored in the design of novel drug candidates. For instance, researchers have investigated its potential as an inhibitor of certain enzymes involved in disease pathways. The compound's unique structure allows for selective binding to target proteins, making it a promising lead compound for further optimization.
In addition to its medicinal applications, N-hydroxy-2,4,6-trimethylbenzimidoyl chloride has found use in materials science. Its ability to form stable complexes with metal ions has been leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage and catalysis due to their high surface area and tunable pore structures.
The synthesis of N-hydroxy-2,4,6-trimethylbenzimidoyl chloride typically involves multi-step processes. One common approach involves the condensation of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. The introduction of hydroxyl and chlorine groups is achieved through subsequent oxidation and substitution reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions.
From an environmental perspective, the stability and biodegradation of N-hydroxy-2,4,6-trimethylbenzimidoyl chloride have been studied to assess its ecological impact. Research indicates that under certain conditions, the compound undergoes microbial degradation, reducing its persistence in the environment. This information is critical for determining safe handling practices and disposal methods.
In conclusion, N-hydroxy-2,4,6-trimethylbenzimidoyl chloride (CAS 2904-63-4) is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties make it an invaluable tool in organic synthesis and material science. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.
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